1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine
Overview
Description
1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with specific receptors.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in various industrial processes
Mechanism of Action
The mechanism of action of 1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine rings allows it to bind to certain receptors, potentially modulating their activity. The nitro and fluorine groups may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares a similar piperazine structure but lacks the fluorine and nitro groups.
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile: Another piperazine derivative with different substituents and a distinct triazine ring.
Uniqueness
1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both fluorine and nitro groups distinguishes it from other piperazine derivatives, potentially enhancing its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
1-[5-(4-ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN5O2/c1-3-20-6-10-22(11-7-20)16-13-15(14(18)12-17(16)23(24)25)21-8-4-19(2)5-9-21/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWFRRJCLQQMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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